molecular formula C19H21N3OS B5753388 3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5753388
M. Wt: 339.5 g/mol
InChI Key: RCRZZYSSEPSWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine derivative. One common method involves the reaction of 4-(pyrrolidin-1-yl)benzonitrile with a suitable methylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrrolidin-1-yl)benzonitrile
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyrrolidin-1-yl)phenyl)carbamothioyl)benzamide

Uniqueness

3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-14-5-4-6-15(13-14)18(23)21-19(24)20-16-7-9-17(10-8-16)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRZZYSSEPSWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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